Phthalocyanines are the second most important class of colorants globally, with copper phthalocyanine being the single largest-volume colorant sold []. Their intense color, exceptional chemical and thermal stability, and ease of synthesis make them ideal for various applications. Pcs find use in:
Light blue/cyan dyes for textiles and paper benefit from the colorfastness and vibrancy of phthalocyanines [].
Automotive paints and printing inks utilize phthalocyanines for their intense blue and green colors [].
Copper phthalocyanine derivatives are significant components of cyan dyes used in inkjet printers [].
Phthalocyanines exhibit light-sensitive properties, making them valuable for photocatalysis, a process where light triggers chemical reactions. Researchers are particularly interested in:
Pcs offer the advantage of being activated by visible light, a more abundant and energy-efficient source compared to UV light [].
The potential application of phthalocyanines in photodynamic therapy for cancer treatment is being explored. Here, Pcs act as photosensitizers, generating reactive oxygen species upon light exposure to damage cancer cells [].
Research is underway to develop organic solar cells incorporating phthalocyanines. Their ability to absorb a broad spectrum of light makes them suitable for capturing solar energy and converting it into electricity [].
The unique electronic properties of phthalocyanines make them promising candidates for various organic electronics and optoelectronic applications. These include:
Phthalocyanines are being investigated for their potential use in OLEDs due to their ability to conduct electricity and emit light [].
Research is exploring the use of phthalocyanines in organic FETs, which are transistors made from organic materials [].
The light-sensitive and conductive properties of Pcs make them suitable for developing various types of sensors [].
Phthalocyanine is a large, aromatic, macrocyclic organic compound with the chemical formula , often represented as for its free base form. Structurally, it consists of four isoindole units interconnected by nitrogen atoms, forming a planar, symmetrical ring system that is rich in delocalized π-electrons. This configuration contributes to its vibrant blue-green color and makes it a significant compound in various applications, particularly in dyes and pigments, as well as in electronic materials due to its unique electronic properties .
Phthalocyanine and its metal complexes exhibit remarkable stability and low solubility in common solvents, although they dissolve readily in strong acids. The compound's ability to absorb light in the visible spectrum (especially between 600 and 700 nm) is a defining characteristic, leading to its use in applications such as photodynamic therapy and organic solar cells .
The mechanism of action of phthalocyanine depends on the specific application. In catalysis, phthalocyanines can activate small molecules through their macrocyclic structure and electron-rich properties []. In organic electronics, the delocalized electrons in phthalocyanine allow for charge transport, making them suitable for solar cells and other devices [].
Phthalocyanines have garnered interest due to their potential biological activities. They exhibit photodynamic properties that can be harnessed for therapeutic applications, particularly in cancer treatment through photodynamic therapy. The ability of phthalocyanines to generate reactive oxygen species upon light activation makes them effective agents for targeting cancer cells while minimizing damage to surrounding healthy tissues . Additionally, their low toxicity profile suggests they may be safe for use in various biomedical applications .
The synthesis of phthalocyanine typically involves cyclotetramerization of phthalic acid derivatives such as phthalonitrile or phthalic anhydride. A common method includes heating phthalic anhydride with urea under specific conditions to yield the desired compound. The production process can also include the introduction of metal ions to form metal phthalocyanines, which are often synthesized for their enhanced properties compared to the free base form . Recent advancements focus on environmentally friendly synthesis methods that reduce waste and improve yield .
Phthalocyanine's unique structure allows for extensive functionalization, enabling tailored properties for specific applications. Its stability and electronic characteristics distinguish it from related compounds while maintaining a commonality that facilitates comparative studies across these macrocyclic structures .
Research into the interactions of phthalocyanines with various substrates has revealed significant insights into their reactivity and potential applications. For example, studies have shown that phthalocyanines can form complexes with metals and other substrates, affecting their electronic properties and catalytic efficiency . Such interactions are critical for optimizing their performance in electrocatalytic processes.
Phthalocyanine is structurally related to several other macrocyclic compounds, notably:
Compound | Structure Type | Key Features |
Purity >90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
Physical Description Other Solid
Metal-free phthalocyanine: Blue-green color; [Hawley] Black, dark blue, or purple odorless crystalline solid; [MSDSonline] XLogP3 6.4
Hydrogen Bond Acceptor Count 6
Hydrogen Bond Donor Count 2
Exact Mass 514.16544261 g/mol
Monoisotopic Mass 514.16544261 g/mol
Heavy Atom Count 40
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
V5PUF4VLGY
Related CAS
27290-25-1
Wikipedia
Phthalocyanine
Use Classification
Cosmetics -> Cosmetic colorant
General Manufacturing Information
Paint and Coating Manufacturing
Printing Ink Manufacturing 29H,31H-Phthalocyanine: ACTIVE PHTHALOCYANINE IS USED TO STAIN SINGLE NERVE FIBERS FROM SOVIET CRABS. Analytic Laboratory Methods
ORG PIGMENT ANALYSIS BY X-RAY POWDER DIFFRACTION DATA OBTAINED BY DEBYE-SCHERRER POWDER PHOTOGRAPHY ON SOME PIGMENTS WERE COLLECTED. THE D-SPACINGS OF THE 3 MOST INTENSE DIFFRACTION LINES OF 63 PIGMENTS ARE TABULATED TO ALLOW IDENTIFICATION BY THE HANAWALT SEARCH-AND-MATCH TECHNIQUE.
Dates
Modify: 2023-08-15
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